

# The Allosteric Stabilization of Ternary Complexes by DMA-135: A Technical Guide

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## Compound of Interest

Compound Name: DMA-135 hydrochloride

Cat. No.: B15568683

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## Abstract

The small molecule DMA-135 has been identified as a potent inhibitor of Enterovirus 71 (EV71) replication.<sup>[1][2]</sup> Its mechanism of action involves the novel allosteric stabilization of a ternary complex composed of the viral RNA, the host protein AUF1, and DMA-135 itself.<sup>[1][3][4][5]</sup> This guide provides an in-depth technical overview of the core principles underlying this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

## Introduction: Targeting Viral RNA with Small Molecules

Enterovirus 71 is a significant human pathogen, particularly in Southeast Asia, for which no approved antiviral drugs or vaccines are currently available.<sup>[1][3][5]</sup> A promising strategy for the development of anti-enteroviral therapeutics is the targeting of structured RNA elements within the viral genome that are crucial for its replication. The internal ribosomal entry site (IRES) of EV71, a complex RNA structure that mediates the initiation of viral protein synthesis, presents a compelling target. Specifically, the stem-loop II (SLII) domain of the IRES has been identified as a critical regulatory hub for viral translation.<sup>[1][3]</sup>

DMA-135 was discovered through the screening of an RNA-biased small molecule library and has been shown to inhibit EV71 translation and replication in a dose-dependent manner with low cellular toxicity.<sup>[1][3][5]</sup> This document details the mechanism by which DMA-135 exerts its antiviral activity through the formation of a stable, inhibitory ternary complex.

## The Mechanism of Allosteric Stabilization

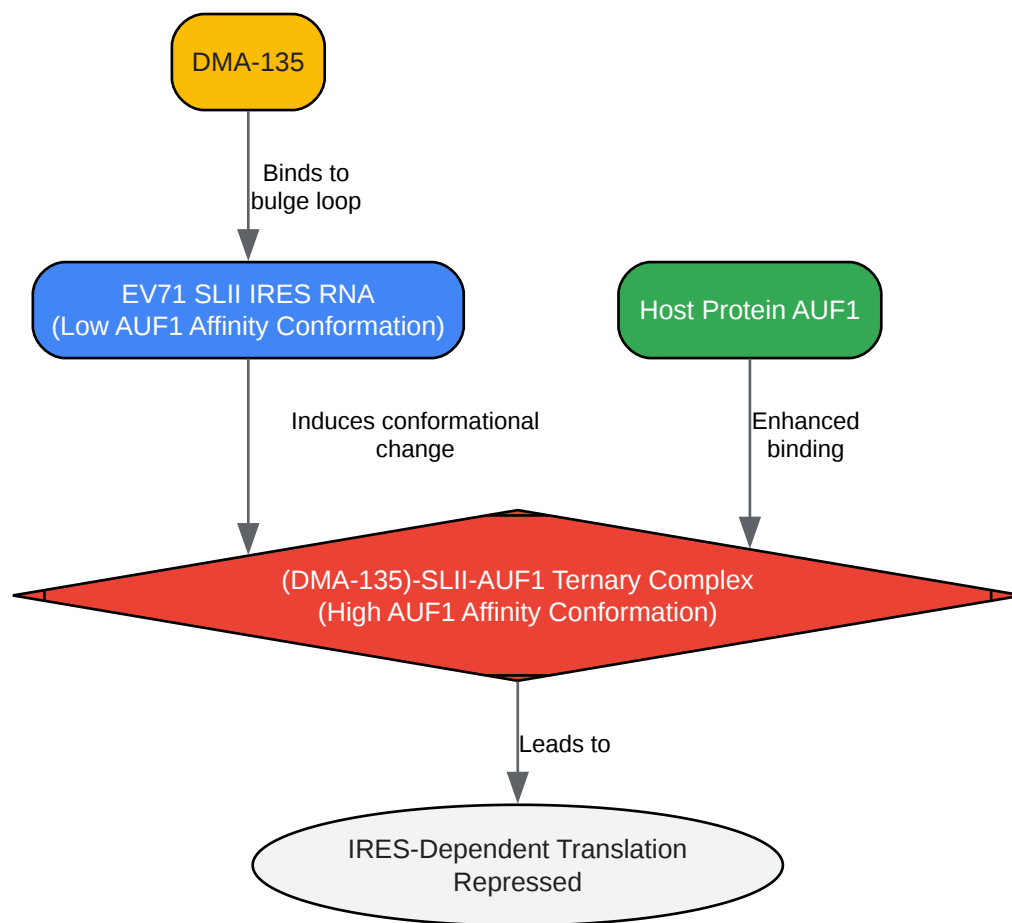
DMA-135's antiviral properties stem from its ability to act as a molecular "glue," stabilizing an interaction between the viral SLII RNA and a host cellular protein, AUF1 (AU-rich element/poly(U)-binding/degradation factor 1).<sup>[1][4]</sup> AUF1 is known to be a repressor of IRES-dependent translation.<sup>[4]</sup>

The core mechanism can be broken down into the following steps:

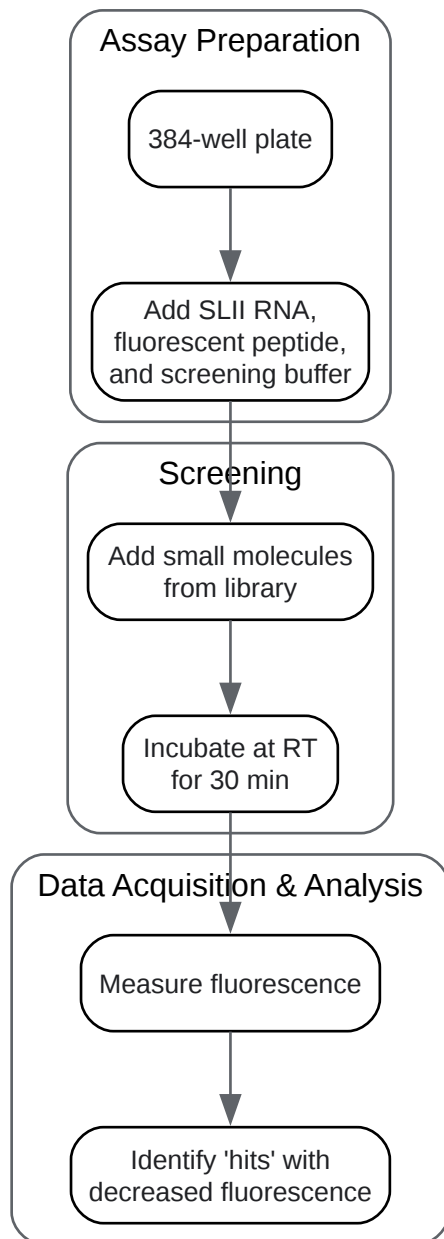
- **DMA-135 Binding:** DMA-135 directly binds to a bulge loop within the SLII RNA structure.<sup>[4]</sup>
- **Conformational Change:** This binding event induces a conformational change in the SLII RNA.<sup>[1][3]</sup> This structural rearrangement exposes the binding site for the AUF1 protein.
- **Ternary Complex Formation:** The altered RNA conformation exhibits a higher affinity for the AUF1 protein, leading to the formation of a stable ternary complex: (DMA-135)-SLII-AUF1.<sup>[1][4]</sup>
- **Translational Repression:** The stabilization of this ternary complex represses the IRES-dependent translation of the viral polyprotein, thereby inhibiting viral replication.<sup>[1][3]</sup>

This allosteric mechanism is highly specific, as DMA-135 does not globally affect the interactions of AUF1 with other cellular mRNAs.<sup>[3]</sup>

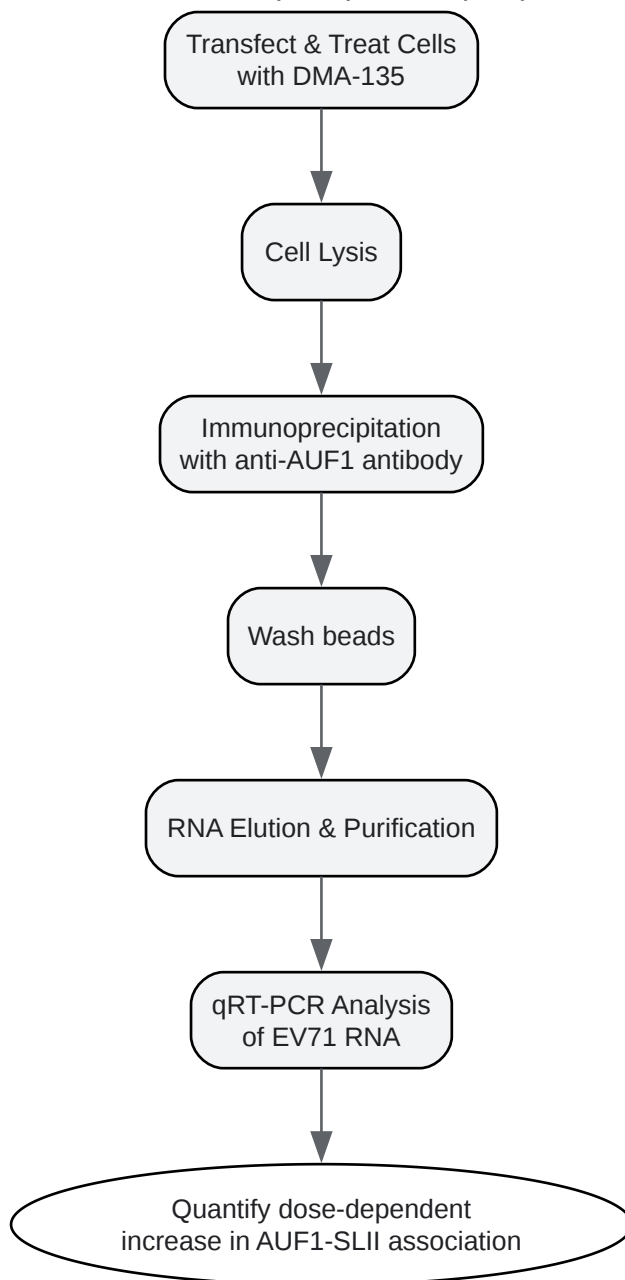
## Mechanism of DMA-135 Action



## Peptide-Displacement Assay Workflow



## RNA-Protein Immunoprecipitation (RIP) Workflow



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